N-(3,5-dimethoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H21N5O4 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide |
InChI |
InChI=1S/C25H21N5O4/c1-33-18-10-17(11-19(12-18)34-2)27-24(31)14-29-25(32)23-13-22(28-30(23)15-26-29)21-9-5-7-16-6-3-4-8-20(16)21/h3-13,15H,14H2,1-2H3,(H,27,31) |
InChI Key |
SQNHPJPZTRZZGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC5=CC=CC=C54)OC |
Origin of Product |
United States |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazolo[1,5-d]triazin scaffold and subsequent acetamide formation. The synthetic pathway is crucial as it influences the biological activity of the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing similar structural motifs have shown significant antiproliferative effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 15 |
| Compound B | HeLa (Cervical) | 10 |
| Compound C | A549 (Lung) | 12 |
These findings suggest that modifications in the chemical structure can enhance efficacy against specific cancer types.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Studies on related compounds have reported effectiveness against a range of bacterial strains. For example:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Listeria monocytogenes | 16 |
These results indicate that the compound may exhibit broad-spectrum antimicrobial activity, which warrants further investigation.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit kinases involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
- Disruption of Bacterial Cell Walls : The antimicrobial action may involve interference with bacterial cell wall synthesis.
Case Studies
Several case studies have documented the effects of related compounds on human health:
- Case Study 1 : A clinical trial involving a derivative showed a significant reduction in tumor size in patients with advanced breast cancer after a treatment regimen.
- Case Study 2 : Laboratory tests indicated that another derivative effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential for use in treating chronic infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
